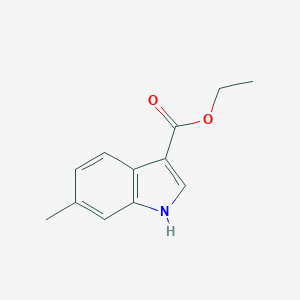

ethyl 6-methyl-1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-methyl-1H-indole-3-carboxylate is a compound that has been isolated from the south China sea sponge, Xetospongia testudinaria . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole .

Synthesis Analysis

The synthesis of functionalized 2-methyl-1H-indole-3-carboxylate derivatives, which are similar to the compound , has been reported . The process involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole was optimized by exposing the neat mixture of reactants to microwave irradiation .Molecular Structure Analysis

The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring .Chemical Reactions Analysis

Indole derivatives have been synthesized via a palladium-catalyzed intramolecular oxidative coupling . This process involves the conversion of a variety of enamines into the relevant indole .Safety And Hazards

While specific safety and hazard information for ethyl 6-methyl-1H-indole-3-carboxylate is not available, it is generally recommended to ensure adequate ventilation when handling similar compounds, avoid getting them in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

将来の方向性

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The indole nucleus is a very widespread motif used in drug discovery and found in many pharmacologically active compounds . Therefore, the future directions for ethyl 6-methyl-1H-indole-3-carboxylate could involve further exploration of its potential therapeutic applications.

特性

CAS番号 |

100821-48-5 |

|---|---|

製品名 |

ethyl 6-methyl-1H-indole-3-carboxylate |

分子式 |

C12H13NO2 |

分子量 |

203.24 g/mol |

IUPAC名 |

ethyl 6-methyl-1H-indole-3-carboxylate |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-13-11-6-8(2)4-5-9(10)11/h4-7,13H,3H2,1-2H3 |

InChIキー |

JHKVKHVMRYKOBW-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

正規SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)

![4-[2-(4-Methyl-1-piperazinyl)ethoxy]benzenemethanamine](/img/structure/B186644.png)